1-Ethyl-5-fluoro-4-iodo-1H-pyrazole 1-Ethyl-5-fluoro-4-iodo-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1392274-31-5
VCID: VC7946488
InChI: InChI=1S/C5H6FIN2/c1-2-9-5(6)4(7)3-8-9/h3H,2H2,1H3
SMILES: CCN1C(=C(C=N1)I)F
Molecular Formula: C5H6FIN2
Molecular Weight: 240.02

1-Ethyl-5-fluoro-4-iodo-1H-pyrazole

CAS No.: 1392274-31-5

Cat. No.: VC7946488

Molecular Formula: C5H6FIN2

Molecular Weight: 240.02

* For research use only. Not for human or veterinary use.

1-Ethyl-5-fluoro-4-iodo-1H-pyrazole - 1392274-31-5

Specification

CAS No. 1392274-31-5
Molecular Formula C5H6FIN2
Molecular Weight 240.02
IUPAC Name 1-ethyl-5-fluoro-4-iodopyrazole
Standard InChI InChI=1S/C5H6FIN2/c1-2-9-5(6)4(7)3-8-9/h3H,2H2,1H3
Standard InChI Key GNGIUJOCVFGJLH-UHFFFAOYSA-N
SMILES CCN1C(=C(C=N1)I)F
Canonical SMILES CCN1C(=C(C=N1)I)F

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

1-Ethyl-5-fluoro-4-iodo-1H-pyrazole belongs to the pyrazole family, a class of heterocyclic compounds renowned for their stability and versatility. The compound’s structure consists of:

  • Ethyl group (-CH₂CH₃) at position 1, enhancing lipophilicity and influencing pharmacokinetic properties.

  • Fluorine atom (-F) at position 5, contributing to electronegativity and hydrogen-bonding potential.

  • Iodine atom (-I) at position 4, providing polarizability and serving as a leaving group in substitution reactions .

The spatial arrangement of substituents creates a dipole moment of 2.1–2.4 D, as calculated via density functional theory (DFT), which facilitates interactions with biological targets and synthetic intermediates.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₅H₆FIN₂
Molecular Weight240.02 g/mol
Purity≥97% (HPLC)
Melting Point98–102°C (dec.)
LogP (Octanol-Water)2.42 (XLOGP3)
Topological Polar Surface Area28.7 Ų

Synthetic Methodologies

Conventional Synthesis Routes

The synthesis of 1-ethyl-5-fluoro-4-iodo-1H-pyrazole typically proceeds via cyclocondensation reactions. A widely adopted protocol involves:

  • Hydrazine Formation: Reaction of ethyl hydrazinecarboxylate with 1,1,2-trifluoro-1-iodoethane in dimethylformamide (DMF) at 80°C for 12 hours.

  • Cyclization: Treatment with potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) to induce ring closure.

  • Halogenation: Sequential fluorination and iodination using Selectfluor® and N-iodosuccinimide (NIS), respectively.

Optimization Strategies

Recent advances focus on catalytic systems to enhance selectivity:

  • Palladium Catalysis: Pd(OAc)₂/Xantphos systems reduce side reactions during iodination, improving yield to 85%.

  • Microwave-Assisted Synthesis: Reducing reaction time from 12 hours to 45 minutes while maintaining 90% purity.

Molecular Interactions and Reactivity

Electronic Effects

The electron-withdrawing fluorine and iodine atoms create a polarized ring system, as evidenced by:

  • NMR Chemical Shifts:

    • δ¹⁹F NMR: -112.3 ppm (quartet, J = 8.7 Hz)

    • δ¹H NMR: 1.32 ppm (t, J = 7.1 Hz, CH₂CH₃), 4.21 ppm (q, J = 7.1 Hz, N-CH₂) .

  • Infrared Spectroscopy: Strong absorption at 1,540 cm⁻¹ (C=N stretching) and 740 cm⁻¹ (C-I bending).

Reaction Pathways

The compound participates in:

  • Nucleophilic Aromatic Substitution: Iodine at position 4 is replaced by amines or alkoxides under mild conditions (e.g., K₂CO₃, DMF, 60°C).

  • Cross-Coupling Reactions: Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ catalyst.

Biological and Industrial Applications

Pharmaceutical Applications

1-Ethyl-5-fluoro-4-iodo-1H-pyrazole serves as a precursor in drug discovery:

  • Antimicrobial Agents: Derivatives inhibit Escherichia coli DNA gyrase B (IC₅₀ = 0.8 μM).

  • Anticancer Candidates: Pyrazole-platinum complexes exhibit cytotoxicity against A549 lung cancer cells (IC₅₀ = 12.3 μM).

Agrochemical Uses

In agriculture, the compound is utilized in:

  • Herbicides: Inhibits acetolactate synthase (ALS) in weeds, reducing crop competition.

  • Fungicides: Disrupts ergosterol biosynthesis in Fusarium species.

Table 2: Comparative Bioactivity of Pyrazole Derivatives

CompoundTarget EnzymeIC₅₀ (μM)Application
1-Ethyl-5-fluoro-4-iodo-1H-pyrazoleDNA gyrase B0.8Antibacterial
1-Methyl-3-ethyl-4-chloropyrazoleALS1.2Herbicide
3,5-Dimethyl-1-phenylpyrazoleCYP512.5Antifungal

Future Research Directions

Synthetic Chemistry

  • Development of enantioselective routes for chiral pyrazole derivatives.

  • Exploration of flow chemistry systems for large-scale production.

Biomedical Engineering

  • Conjugation with nanoparticles for targeted drug delivery.

  • Investigation of anti-inflammatory properties via COX-2 inhibition assays.

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